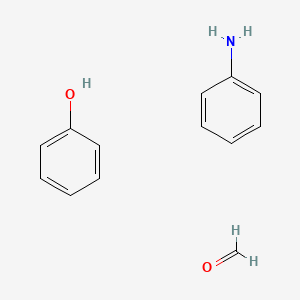

Phenol-Formaldehyde Aniline

CAS No.: 24937-74-4

Cat. No.: VC14211800

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24937-74-4 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | aniline;formaldehyde;phenol |

| Standard InChI | InChI=1S/C6H7N.C6H6O.CH2O/c2*7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1-5,7H;1H2 |

| Standard InChI Key | FNYYWLDEYHKLEG-UHFFFAOYSA-N |

| Canonical SMILES | C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

Phenol-formaldehyde aniline is a copolymer comprising phenol, formaldehyde, and aniline units. Its molecular formula, C₁₃H₁₅NO₂, reflects a stoichiometric ratio derived from the condensation of these monomers. The structure features a cross-linked network formed via methylene (–CH₂–) bridges between phenolic rings and aniline groups, as evidenced by its SMILES notation: C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O . The InChIKey FNYYWLDEYHKLEG-UHFFFAOYSA-N further confirms the integration of all three components .

Structural Analysis

X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy are critical for elucidating its amorphous-crystalline hybrid structure. FTIR spectra typically show:

-

3420–3350 cm⁻¹: Absence of primary amine (–NH₂) peaks, indicating reaction between aniline and formaldehyde .

The absence of free –NH₂ groups confirms complete incorporation of aniline into the polymer matrix .

Synthesis and Reaction Mechanisms

Conventional Synthesis

The resin is synthesized via a base-catalyzed polycondensation reaction:

-

Methylolation: Formaldehyde reacts with phenol and aniline to form methylol derivatives.

-

Cross-linking: Methylol groups undergo dehydration to form methylene bridges.

Typical conditions include a phenol:formaldehyde:aniline molar ratio of 1:1.5:0.5, reacted at 80–90°C for 3–4 hours under alkaline conditions (pH 9–10) .

Table 1: Optimized Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 3–4 hours |

| Catalyst | NaOH (pH 9–10) |

| Phenol:Formaldehyde | 1:1.5 |

| Aniline Substitution | 20–30 wt% |

Modified Synthesis Routes

Recent studies explore sustainable alternatives:

-

Lignin Substitution: Up to 50% phenol replacement with lignin reduces formaldehyde emissions by 20% while maintaining adhesive strength .

-

Tannin Integration: Condensed tannins enhance cross-linking density, improving compressive strength by 15% .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 280°C, with three weight-loss stages:

-

30–150°C: Evaporation of residual solvents (5–7% mass loss).

-

280–400°C: Degradation of methylene bridges and aromatic rings (45–50% loss).

Mechanical Performance

The resin exhibits a tensile strength of 85–95 MPa and flexural strength of 120–130 MPa, comparable to conventional PF resins . Aniline incorporation improves electrical conductivity (10⁻⁶–10⁻⁵ S/cm) due to conjugated π-electrons in the aromatic amine structure .

Table 2: Comparative Properties of PF Aniline vs. Standard PF Resin

| Property | PF Aniline | Standard PF Resin |

|---|---|---|

| Tensile Strength (MPa) | 85–95 | 70–80 |

| Flexural Strength (MPa) | 120–130 | 100–110 |

| Thermal Decomposition | 280°C | 250°C |

| Electrical Conductivity | 10⁻⁶–10⁻⁵ S/cm | Insulating |

Functional Applications

Adhesives and Composites

Phenol-formaldehyde aniline resins are widely used in wood adhesives, exhibiting bond strengths of 10–12 MPa, meeting ASTM D5751 standards . In carbon-fiber composites, they enhance interfacial adhesion, increasing flexural modulus by 20% compared to epoxy matrices .

Environmental Remediation

Functionalization with pyrazole groups enables heavy metal adsorption. A recent study demonstrated 96% removal of Cr(VI) ions within 60 minutes, with a capacity of 0.872 mmol/g . The material retains 83% efficiency after 20 regeneration cycles, making it viable for wastewater treatment .

Recent Advances and Future Directions

Bio-Based Modifications

-

Cardanol Blending: Substituting 20% phenol with cardanol improves flexibility, reducing brittleness by 30% .

-

Furfural Cross-Linking: Replacing formaldehyde with furfural lowers VOC emissions by 40% while maintaining thermal stability .

Nanocomposite Integration

Incorporating organoclays (e.g., montmorillonite) enhances barrier properties, reducing water absorption by 50% in composite foams .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume